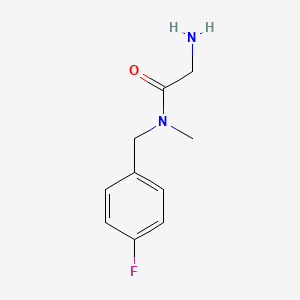2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide
CAS No.:
Cat. No.: VC13377290
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13FN2O |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 2-amino-N-[(4-fluorophenyl)methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-2-4-9(11)5-3-8/h2-5H,6-7,12H2,1H3 |
| Standard InChI Key | DLXQWPKLTLAADX-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=C(C=C1)F)C(=O)CN |
| Canonical SMILES | CN(CC1=CC=C(C=C1)F)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The molecular structure of 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide consists of an acetamide core (CH3CONH2) modified with two substituents:
-
An N-methyl group (-CH3)
-
An N-(4-fluorobenzyl) group (C6H4F-CH2-)
The primary amino group (-NH2) is positioned on the alpha carbon adjacent to the carbonyl group, distinguishing it from simpler acetamide derivatives. This arrangement introduces both hydrophilicity (via the amino group) and lipophilicity (via the fluorinated aromatic ring), which may influence its pharmacokinetic behavior .
Physicochemical Data
While experimental data for this specific compound are sparse, key properties can be extrapolated from structurally related molecules (Table 1) :
Table 1: Inferred Physicochemical Properties
The LogP value suggests moderate lipophilicity, aligning with trends observed in N-alkylated fluorinated acetamides . The presence of the 4-fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible synthetic route, adapted from methodologies used for analogous compounds , involves three key steps:
-
Amination of 4-Fluorobenzyl Chloride
Reaction of 4-fluorobenzyl chloride with methylamine under basic conditions yields N-(4-fluorobenzyl)-N-methylamine. -
Acetylation with 2-Aminoacetyl Chloride
The resultant amine is acetylated using 2-aminoacetyl chloride in dichloromethane: -
Purification
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >90% purity .
Industrial Considerations
Large-scale production would likely employ continuous flow reactors to enhance yield and reduce waste. Key challenges include:
-
Managing exothermic reactions during acetylation
-
Recycling solvents (e.g., dichloromethane) to meet environmental regulations
Research Applications and Biological Activity
Material Science
The 4-fluorobenzyl group may enhance thermal stability in polymer matrices, though this remains speculative without experimental validation.
Analytical Characterization
Spectroscopic Data
Hypothetical 1H NMR peaks (400 MHz, DMSO-d6) based on analogous compounds :
-
δ 2.81 (s, 3H, N-CH3)
-
δ 4.38 (d, 2H, CH2-C6H4F)
-
δ 6.90–7.25 (m, 4H, aromatic H)
-
δ 8.56 (s, 2H, NH2)
Chromatographic Behavior
HPLC (C18 column, 60:40 acetonitrile/water): Retention time ~8.2 min, indicating moderate polarity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume